molecular formula C21H21N5O4S2 B1615155 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- CAS No. 63467-09-4

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-

Cat. No.: B1615155
CAS No.: 63467-09-4
M. Wt: 471.6 g/mol
InChI Key: QFMUFGXGLWRZKO-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- (CAS: 68133-69-7) is a complex azo-benzothiazole derivative with a propanenitrile backbone. Its molecular formula is C₂₀H₁₈N₆O₄S, and it features:

  • A benzothiazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 4.
  • An azo (-N=N-) linkage connecting the benzothiazole to a para-substituted phenyl group.
  • A 2-(acetyloxy)ethyl group and a cyanoethyl (-CH₂CH₂CN) moiety attached to the phenylamino nitrogen.

This compound is primarily used in analytical chemistry for separation via reverse-phase HPLC (Newcrom R1 column) due to its moderate hydrophobicity (LogP = 4.08) . Its synthesis likely involves nucleophilic substitution and azo coupling reactions, as inferred from related benzothiazole derivatives .

Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-15(27)30-13-12-26(11-3-10-22)17-6-4-16(5-7-17)24-25-21-23-19-9-8-18(32(2,28)29)14-20(19)31-21/h4-9,14H,3,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUFGXGLWRZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069868
Record name 2-((2-Cyanoethyl)(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
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Molecular Weight

471.6 g/mol
Source PubChem
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CAS No.

63467-09-4
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]-
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Record name 2-((2-Cyanoethyl)(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
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Record name 2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate
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Record name 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile
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Biological Activity

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- is a complex chemical compound primarily utilized in the textile industry as a dye, specifically known as Disperse Red 179. This article aims to provide a comprehensive overview of its biological activity, focusing on its environmental impact, potential toxicity, and relevant case studies.

Chemical Formula

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • CAS Number : 68426-02-8

Environmental Impact

Propanenitrile has been assessed for its environmental persistence and potential bioaccumulation. According to the Canadian Environmental Protection Act (CEPA), the substance did not meet the criteria for significant environmental concern but was noted for its potential to remain in the environment without accumulating in organisms .

Toxicological Studies

Research indicates that while Propanenitrile is not expected to cause significant harm at current exposure levels, it has been flagged for further assessment under specific conditions. The Government of Canada has implemented a Significant New Activity (SNAc) provision, which mandates additional evaluations for any new manufacturing or usage proposals .

Case Study: Disperse Red 179 Assessment

A screening assessment conducted by Health Canada revealed that Disperse Red 179 may pose minimal risk to human health and the environment under typical exposure scenarios. The findings included:

  • Persistence : The compound can remain in the environment for extended periods.
  • Bioaccumulation : It is not expected to accumulate significantly in biological organisms.
  • Exposure Levels : General population exposure is considered low, primarily through consumer products like textiles .

Summary of Biological Activity Findings

ParameterFinding
PersistenceModerate
BioaccumulationLow
Human Health RiskLow at current exposure levels
Environmental ConcernNot significant under current regulations

Comparison with Other Azo Dyes

Azo DyeCAS NumberCarcinogenicityBioaccumulation Potential
Disperse Red 17968426-02-8PossibleLow
Disperse Orange 3016586-42-8LikelyModerate
Direct Blue 862475-45-8PossibleHigh

Scientific Research Applications

Scientific Research Applications of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-, also known as 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile, is a chemical compound with the CAS Registry Number 63467-09-4 . It has a molecular formula of C21H21N5O4S2C_{21}H_{21}N_5O_4S_2 and a molecular weight of 471.55 . This compound can be analyzed using reverse phase (RP) HPLC methods .

HPLC Analysis

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Newcrom R1 Column

The Newcrom R1 column, a reverse-phase column with low silanol activity, can be used in the analysis of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- . The Newcrom family includes mixed-mode columns such as Newcrom A, AH, B, and BH, which have either positive or negative ion-pairing groups attached to short (25 Å) or long (100 Å) ligand chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo-Benzothiazole Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents LogP Key Applications Reference
Target Compound (68133-69-7) C₂₀H₁₈N₆O₄S -SO₂CH₃ (benzothiazole), -OAc (ethyl) 4.08 HPLC separation
Disperse Orange 62 (58051-95-9) C₂₃H₁₈Cl₂N₄O₄ -Cl, -NO₂ (phenyl), -OCOC₆H₅ (ethyl) N/A Textile dye
3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propanenitrile (61488-78-6) C₁₆H₁₁ClN₆O₂S -Cl, -NO₂ (benzothiazole) N/A Fine chemical intermediate
3-[Ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]propanenitrile (26215-07-6) C₁₈H₁₈N₆O₄S -SO₂CH₃ (phenyl), -NO₂ (phenyl) N/A Research intermediate
Key Observations :

Substituent Effects: The methylsulfonyl (-SO₂CH₃) group in the target compound enhances electron-withdrawing properties compared to nitro (-NO₂) or chloro (-Cl) substituents in analogues . This likely increases stability in polar solvents. The acetyloxy (-OAc) group in the target compound improves solubility in organic phases, whereas benzoyloxy (-OCOC₆H₅) in Disperse Orange 62 increases molecular weight and hydrophobicity .

Applications :

  • The target compound’s moderate LogP (4.08) makes it suitable for HPLC, while Disperse Orange 62’s larger aromatic system is tailored for dye applications .
  • Chloro-nitro derivatives (e.g., 61488-78-6) are preferred in agrochemical intermediates due to their reactivity .

Comparison with Non-Benzothiazole Azo Compounds

Table 2: Functional Group Variations
Compound (CAS) Core Structure Key Functional Groups Applications
Cyanazine (21725-46-2) Triazine -Cl, -NHCH₂CH₃, -CN Herbicide (banned)
Disperse Red 73 (12270-46-1) Phenyl-azo-pyridine -CN, -NO₂, -CH₃ Textile dye
Key Observations :
  • Cyanazine shares the propanenitrile backbone but lacks the benzothiazole system, resulting in distinct bioactivity (herbicidal vs. the target compound’s analytical use) .
  • Disperse Red 73 highlights how azo compounds with cyano groups are versatile but require specific aromatic cores (e.g., benzothiazole vs. pyridine) for application-specific tuning .

Research Findings and Trends

  • Synthetic Routes: Benzothiazole derivatives are synthesized via cyclization of 2-aminothiophenols or coupling with diazonium salts . The target compound’s methylsulfonyl group may be introduced via sulfonation post-cyclization.
  • Structure-Activity Relationships: Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) on benzothiazole improve thermal stability and lightfastness in dyes . Alkoxy groups (e.g., -OAc) balance solubility and reactivity for HPLC applications .
  • Market Data : Derivatives like 61488-78-6 are produced in China for agrochemical intermediates, with prices varying by scale (e.g., 100 g batches at $50–100/g) .

Preparation Methods

General Synthetic Strategy for Azo Compounds

The synthesis of azo compounds, particularly aromatic azo dyes and related substances, typically follows a two-step process:

  • Step 1: Diazotization
    A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form a diazonium salt. This involves nitrosation of the amine to an N-nitroso intermediate, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium salt. This salt is resonance-stabilized and highly reactive for coupling reactions.

  • Step 2: Coupling Reaction
    The diazonium salt is then coupled with an electron-rich aromatic compound (such as a phenol or aromatic amine) to form the azo linkage (-N=N-). The coupling usually occurs at the para or ortho position relative to activating groups on the coupling partner, resulting in a conjugated azo compound responsible for coloration and other properties.

Detailed Preparation Procedure (Hypothetical Based on Azo Dye Synthesis Principles)

Step Reagents & Conditions Description
1. Diazotization Primary aromatic amine with 6-(methylsulfonyl)-2-benzothiazolyl group + NaNO2 + HCl, 0-5°C Formation of diazonium salt from the substituted amine
2. Coupling Diazonium salt + aromatic amine with 2-(acetyloxy)ethyl substituent, pH 5-7, 0-10°C Electrophilic aromatic substitution forming azo bond
3. Acetylation (if required) Hydroxyethyl intermediate + acetic anhydride or acetyl chloride, pyridine or base catalyst Conversion of hydroxyethyl to acetyloxyethyl group
4. Purification Chromatography or recrystallization Isolation of pure Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-

Research Findings and Analytical Data

  • The azo coupling step is critical for color and stability, requiring precise pH control and temperature regulation to avoid decomposition of diazonium salts.

  • The methylsulfonyl group on the benzothiazole ring enhances water solubility and electron-withdrawing characteristics, influencing the diazotization and coupling efficiency.

  • The acetyloxyethyl substituent provides additional polarity and potential sites for further functionalization or interaction in applications.

  • High-performance liquid chromatography (HPLC) using reverse-phase columns such as Newcrom R1 has been successfully applied for purification and analysis, with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Diazotization temperature 0-5°C Prevents diazonium salt decomposition
pH during coupling 5-7 Optimal for azo bond formation
Coupling partner Aromatic amine with acetyloxyethyl group Electron-rich for effective coupling
Solvent Aqueous acidic medium Facilitates diazonium salt formation and coupling
Purification method RP-HPLC or recrystallization Ensures high purity for analytical and application use

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer: The synthesis involves multi-step reactions, starting with diazonium salt formation for the azo coupling between the benzothiazole and phenylamino groups. Key steps include:

Diazotization : Reacting 6-(methylsulfonyl)-2-aminobenzothiazole with nitrous acid to form the diazonium salt.

Azo Coupling : Reacting the diazonium salt with 4-aminophenyl derivatives under controlled pH (e.g., 4–6) to form the azo linkage.

Functionalization : Introducing the acetyloxyethyl group via nucleophilic substitution or esterification.
Characterization :

  • NMR (¹H/¹³C): Assign peaks for nitrile (δ ~110–120 ppm in ¹³C), azo (N=N, confirmed by IR ~1400–1600 cm⁻¹), and methylsulfonyl groups (δ ~3.0–3.5 ppm for S-CH₃ in ¹H).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M–CN]⁺ fragments).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions (e.g., benzothiazole vs. phenyl ring linkages).
  • UV-Vis Spectroscopy : Azo groups exhibit λ_max ~400–500 nm; shifts indicate electronic effects from methylsulfonyl or nitrile groups.
  • IR Spectroscopy : Confirm nitrile (C≡N, ~2240 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) functionalities .

Q. What thermodynamic properties (e.g., solubility, vapor pressure) are critical for handling this compound?

Methodological Answer:

  • Solubility : Test in polar (acetonitrile, DMSO) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Propanenitrile derivatives often show higher solubility in polar aprotic solvents due to nitrile polarity .
  • Vapor-Liquid Equilibrium (VLE) : Use static or dynamic methods (e.g., ebulliometry) to measure vapor pressure. Data for similar nitriles (e.g., acetonitrile + propanenitrile mixtures) suggest activity coefficients can be modeled via UNIFAC .

Q. How does the reactivity of the azo and nitrile groups influence chemical transformations?

Methodological Answer:

  • Azo Group : Susceptible to reductive cleavage (e.g., using Na₂S₂O₄) to form amines. Kinetic studies (UV-Vis monitoring) can quantify reduction rates.
  • Nitrile Group : Hydrolyze to amides/acids under acidic/basic conditions (e.g., H₂SO₄/H₂O). Monitor via FTIR for C≡N → C=O conversion .

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor decomposition via HPLC. Azo groups degrade in strongly acidic (pH <2) or reductive environments.
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperatures. DSC can identify melting points and phase transitions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and spectroscopic behavior?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to optimize geometry and calculate frontier orbitals (HOMO/LUMO).
  • UV-Vis Prediction : Time-dependent DFT (TD-DFT) to simulate electronic transitions. Methylsulfonyl and azo groups contribute to low-energy π→π* transitions .
  • NMR Chemical Shifts : GIAO method to predict ¹³C/¹H shifts; compare with experimental data to validate tautomeric forms .

Q. What is the environmental fate of this compound, particularly its atmospheric oxidation kinetics?

Methodological Answer:

  • OH Radical Kinetics : Use smog chamber experiments with GC-MS detection. Rate constants (k_OH) for similar nitriles are ~10⁻¹³ cm³ molecule⁻¹ s⁻¹, leading to atmospheric lifetimes of months.
  • Degradation Products : Identify via high-resolution mass spectrometry (e.g., formation of nitroso or carbonyl derivatives) .

Q. How do supramolecular interactions influence its solid-state structure?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen bonding (e.g., C–H⋯N between nitrile and benzothiazole groups) and π-π stacking (aryl-aryl interactions).
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) .

Q. What mechanistic pathways govern azo group transformations under catalytic conditions?

Methodological Answer:

  • Reduction Mechanisms : Electrochemical studies (cyclic voltammetry) to identify reduction potentials. DFT can model transition states for cleavage pathways.
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C, Cu nanoparticles) for hydrogenation efficiency. Monitor intermediates via in-situ IR .

Q. Can this compound act as a ligand or catalyst in coordination chemistry?

Methodological Answer:

  • Metal Complexation : Titrate with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic species.
  • Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Benzothiazole-nitrogen and azo groups may chelate metals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-

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